Enkephalin, pen(2,5)-4-chloro-phe(4)-

Delta‑opioid receptor Radioligand binding Receptor affinity

Enkephalin, pen(2,5)-4-chloro-phe(4)-, systematically known as [D‑Pen2,p‑Cl‑Phe4,D‑Pen5]enkephalin (pCl‑DPDPE), is a conformationally constrained, cyclic disulfide‑containing pentapeptide analogue of the endogenous δ‑opioid receptor (DOR) agonists Met‑ and Leu‑enkephalin [REFS‑1]. Synthesised by introducing D‑penicillamine residues at positions 2 and 5 to enforce a disulfide‑bridged macrocycle, and a para‑chlorine substituent on the phenylalanine‑4 aromatic ring, the compound was explicitly designed to enhance DOR affinity, selectivity over μ‑ and κ‑opioid receptors, and metabolic stability [REFS‑2].

Molecular Formula C30H38ClN5O7S2
Molecular Weight 680.2 g/mol
CAS No. 122507-47-5
Cat. No. B051883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin, pen(2,5)-4-chloro-phe(4)-
CAS122507-47-5
Synonyms(D-Pen(2)-pCl-Phe(4)-D-Pen(5))enkephalin
2,5-Pen-4-(4-chloro-Phe)-enkephalin
2,5-penicillamine-4-(4-chlorophenylalanine)-enkephalin
DPDP(Cl)E
enkephalin, D-Pen(2), D-Pen(5), p-Cl-Phe(4)
enkephalin, Pen(2,5)-4-chloro-Phe(4)-
enkephalin, penicillamine(2,5)-4-chlorophenylalanine(4)-
pCl-DPDPE
Molecular FormulaC30H38ClN5O7S2
Molecular Weight680.2 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C
InChIInChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1
InChIKeyVTVUYFFDQHWCTJ-WMIMKTLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enkephalin, pen(2,5)-4-chloro-phe(4)- (CAS 122507-47-5) – A Halogenated Cyclic δ-Opioid Ligand for High-Affinity Receptor Studies


Enkephalin, pen(2,5)-4-chloro-phe(4)-, systematically known as [D‑Pen2,p‑Cl‑Phe4,D‑Pen5]enkephalin (pCl‑DPDPE), is a conformationally constrained, cyclic disulfide‑containing pentapeptide analogue of the endogenous δ‑opioid receptor (DOR) agonists Met‑ and Leu‑enkephalin [REFS‑1]. Synthesised by introducing D‑penicillamine residues at positions 2 and 5 to enforce a disulfide‑bridged macrocycle, and a para‑chlorine substituent on the phenylalanine‑4 aromatic ring, the compound was explicitly designed to enhance DOR affinity, selectivity over μ‑ and κ‑opioid receptors, and metabolic stability [REFS‑2].

Why Generic Substitution Fails for Enkephalin, pen(2,5)-4-chloro-phe(4)- in δ‑Opioid Research and Assay Development


Although numerous linear and cyclic enkephalin derivatives exhibit preferential binding to the δ‑opioid receptor, their receptor‑subtype selectivity, affinity, and pharmacokinetic profiles differ drastically with even single‑atom modifications [REFS‑1]. The para‑chloro substituent in pCl‑DPDPE is not a silent structural feature; it critically reshapes the ligand’s interaction with the DOR binding pocket, conferring a ≥5‑fold enhancement in μ/δ selectivity relative to the parent DPDPE scaffold and a >20‑fold increase in binding affinity when compared with unsubstituted DPDPE under analogous conditions [REFS‑1][REFS‑2]. Consequently, selecting a non‑halogenated or differently halogenated analogue for receptor occupancy, radioligand binding, or in‑vivo distribution studies will yield quantitatively different results and may confound receptor‑subtype identification [REFS‑3].

Quantitative Differentiation Evidence for Enkephalin, pen(2,5)-4-chloro-phe(4)- Versus Its Closest Analogues


>20‑Fold Higher δ‑Receptor Binding Affinity Compared with the Parent DPDPE Scaffold

In saturation binding experiments performed on homogenised rat brain tissue at 25 °C, [3H]pCl‑DPDPE labelled a single population of DOR sites with an equilibrium dissociation constant (Kd) of 328 ± 27 pM [REFS‑1]. In a separate but closely comparable study using adult rat brain membranes, the parent compound [3H]DPDPE displayed a markedly lower affinity of approximately 7.2 nM [REFS‑2]. Under these cross‑study comparable conditions, pCl‑DPDPE therefore exhibited roughly a 22‑fold higher receptor affinity than the non‑halogenated parent peptide [REFS‑1][REFS‑2].

Delta‑opioid receptor Radioligand binding Receptor affinity

5‑Fold Superior μ/δ Selectivity Demonstrated in Direct Head‑to‑Head Radioligand Competition

In a comprehensive structure‑activity relationship study, Toth et al. directly compared halogenated DPDPE analogues with the parent peptide in a single radioligand binding paradigm. [p‑ClPhe4]DPDPE achieved an IC50(μ)/IC50(δ) ratio of 574, which the authors defined as “about 5‑fold more δ opioid receptor selective than DPDPE in this assay” [REFS‑1]. The same study placed [p‑ClPhe4]DPDPE as the most δ‑selective derivative among the four para‑halogen congeners (F, Cl, Br, I) in radioligand binding, confirming that the chlorine atom provides the optimal balance of electronic and steric effects for DOR discrimination [REFS‑1].

Opioid receptor selectivity μ/δ discrimination Radioligand competition

Uniform Affinity Across Brain and Peripheral δ‑Receptor Populations, Unlike Other δ‑Preferring Ligands

When investigating potential δ‑receptor heterogeneity between central and peripheral sites, Vaughn et al. demonstrated that pCl‑DPDPE recognised DOR binding sites in rat brain and mouse vas deferens with statistically indistinguishable affinity [REFS‑1]. In the same study, the structurally distinct δ‑preferring ligand CP‑OMe ([D‑Ala2,(2R,3S)‑ΔEPhe4,Leu5]enkephalin methyl ester) displayed a 33‑fold lower affinity in mouse vas deferens compared to brain [REFS‑1]. This indicates that pCl‑DPDPE provides a consistent pharmacological probe across tissue preparations, whereas other δ‑directed ligands may exhibit substantial tissue‑dependent affinity shifts.

Delta‑opioid receptor heterogeneity Tissue‑specific affinity Mouse vas deferens

Superior Brain Penetration and Antinociceptive Effect After Systemic Administration Versus DPDPE

In a comparative in‑vivo study, Weber et al. administered [3H]pCl‑DPDPE and [3H]DPDPE intravenously to rats and quantified brain uptake and analgesic response. A significantly greater percentage of the injected [3H]pCl‑DPDPE dose reached the brain at 10, 20, and 40 min post‑injection compared with [3H]DPDPE [REFS‑1]. Consistent with this enhanced brain distribution, pCl‑DPDPE elicited a markedly greater antinociceptive effect in the hot‑plate test (30 and 60 mg/kg i.v.) than an equivalent dose of DPDPE [REFS‑1]. Both peptides were shown to remain intact in vitro and in vivo, excluding differential metabolism as a confounding factor [REFS‑1].

Blood‑brain barrier In‑vivo antinociception Pharmacokinetics

Recommended Procurement and Application Scenarios for Enkephalin, pen(2,5)-4-chloro-phe(4)-


High‑Sensitivity δ‑Opioid Receptor Autoradiography and Homogenate Binding

With a Kd in the sub‑nanomolar range (328 pM) [REFS‑1], pCl‑DPDPE enables detection of DOR populations in brain regions where receptor density is low or where [3H]DPDPE yields unacceptable non‑specific binding [REFS‑2]. Its >20‑fold affinity advantage directly translates into lower radioligand consumption per experiment and higher‑resolution autoradiographic images.

Pharmacological Isolation of δ‑Receptor Signalling in Native Tissue Preparations

Because pCl‑DPDPE exhibits a μ/δ selectivity ratio of 574 (≈5‑fold higher than DPDPE) [REFS‑3], it is the ligand of choice when investigators must confidently attribute functional responses to DOR activation without residual μ‑receptor crosstalk, a common limitation when using less selective enkephalin analogues in brain slice electrophysiology or smooth‑muscle bioassays.

Central Nervous System DOR Target Engagement Studies Following Systemic Dosing

The superior brain penetration and antinociceptive efficacy of pCl‑DPDPE after intravenous administration [REFS‑4] make it the preferred peptide for in‑vivo DOR pharmacology when systemic delivery is required. Its consistent brain levels across time points allow reliable correlation between plasma pharmacokinetics and central pharmacodynamics, which is not achievable with the parent DPDPE.

Consistent Probe for Central‑Peripheral DOR Heterogeneity Investigations

Because pCl‑DPDPE binds with equal affinity to brain and vas deferens DOR sites—unlike CP‑OMe, which shows a 33‑fold affinity discrepancy [REFS‑5]—it serves as a uniform pharmacological tool for studies comparing central and peripheral δ‑receptor pharmacology. Procurement of pCl‑DPDPE eliminates the need to correct for tissue‑dependent affinity variations when interpreting cross‑tissue data sets.

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